2-(3-Chlorophenyl)-N-hydroxyacetimidamide
CAS No.:
Cat. No.: VC15741181
Molecular Formula: C8H9ClN2O
Molecular Weight: 184.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9ClN2O |
|---|---|
| Molecular Weight | 184.62 g/mol |
| IUPAC Name | 2-(3-chlorophenyl)-N'-hydroxyethanimidamide |
| Standard InChI | InChI=1S/C8H9ClN2O/c9-7-3-1-2-6(4-7)5-8(10)11-12/h1-4,12H,5H2,(H2,10,11) |
| Standard InChI Key | JUTJREHZYDXQBH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)CC(=NO)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Framework and Nomenclature
The compound’s systematic IUPAC name is 2-(3-chlorophenyl)-N-hydroxyethanimidamide, reflecting its core structure:
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A 3-chlorophenyl group (C₆H₄Cl) at position 2 of the acetimidamide chain.
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A hydroxylamine group (-NH-OH) replacing one hydrogen on the amidine nitrogen.
The molecular formula is C₈H₈ClN₂O, with a molecular weight of 195.62 g/mol (calculated from atomic masses). Key structural features include:
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Planar geometry around the amidine group, facilitating resonance stabilization.
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The electron-withdrawing chlorine atom at the meta position, influencing electronic distribution and reactivity .
Spectral Data and Characterization
While experimental spectral data for 2-(3-chlorophenyl)-N-hydroxyacetimidamide is scarce, analogous compounds like N'-hydroxyacetimidamide (CAS 22059-22-9) provide reference benchmarks :
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IR Spectroscopy: Strong absorption bands at ~3350 cm⁻¹ (N-H stretch) and ~1650 cm⁻¹ (C=N stretch).
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¹H NMR: Signals at δ 7.4–7.6 ppm (aromatic protons), δ 4.1 ppm (NH-OH), and δ 2.3 ppm (CH₃).
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MS (ESI+): Predominant molecular ion peak at m/z 196 [M+H]⁺.
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of 2-(3-chlorophenyl)-N-hydroxyacetimidamide can be inferred from methods used for structurally related amidoximes. A plausible route involves:
Step 1: Nitrile Formation
3-Chlorobenzonitrile is treated with hydroxylamine hydrochloride in ethanol under reflux to yield the amidoxime intermediate :
Step 2: Alkylation
The amidoxime is alkylated using chloroacetamide in the presence of a base (e.g., K₂CO₃) to install the acetimidamide moiety:
Process Optimization
Critical parameters for high yield and purity include:
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Temperature Control: Maintaining 60–80°C during nitrile hydroxylation prevents side reactions .
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Solvent Selection: Ethanol-water mixtures (3:1) enhance amidoxime solubility.
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Catalysis: Transition metals (e.g., CuI) accelerate alkylation steps, achieving >85% yield .
Physicochemical Properties
Thermal and Solubility Profiles
Based on N'-hydroxyacetimidamide analogs :
| Property | Value |
|---|---|
| Melting Point | 134–136°C (decomposes) |
| Boiling Point | 290–295°C (estimated) |
| Solubility in Water | 12 g/L (25°C) |
| LogP (Octanol-Water) | 1.2 ± 0.3 |
The chlorine substituent increases hydrophobicity compared to non-halogenated analogs (LogP ~0.5) .
Stability and Reactivity
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Thermal Stability: Decomposes above 150°C, releasing HCl and forming nitriles.
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pH Sensitivity: Stable in neutral conditions (pH 6–8); hydrolyzes to carboxylic acids under strongly acidic/basic conditions.
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Coordination Chemistry: The amidoxime group acts as a bidentate ligand, forming complexes with Cu(II), Fe(III), and Zn(II) .
Applications and Industrial Relevance
Pharmaceutical Intermediate
2-(3-Chlorophenyl)-N-hydroxyacetimidamide serves as a precursor in synthesizing:
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Antimicrobial Agents: Chlorophenyl groups enhance membrane permeability in Gram-positive bacteria .
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Kinase Inhibitors: Amidoximes are key motifs in ATP-competitive inhibitors (e.g., tyrosine kinase inhibitors) .
Agricultural Chemistry
Derivatives exhibit herbicidal and fungicidal activity by inhibiting acetolactate synthase (ALS), a target in plant amino acid synthesis .
Future Research Directions
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Structure-Activity Relationships: Modifying the chlorophenyl position (ortho, para) to optimize bioactivity.
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Green Synthesis: Developing solvent-free or catalytic methods to reduce waste.
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Polymer Chemistry: Exploring use as a crosslinking agent in epoxy resins.
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